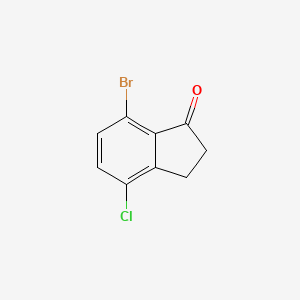

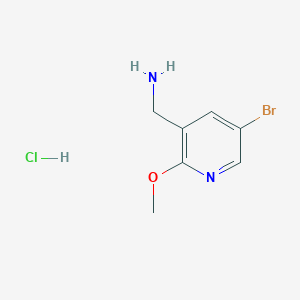

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one

Vue d'ensemble

Description

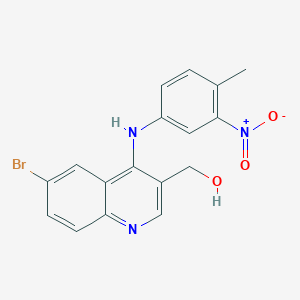

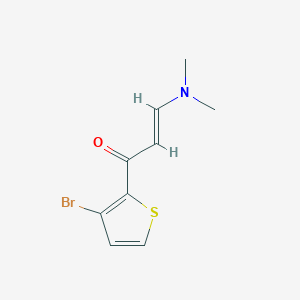

The compound 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one is a halogenated organic molecule that is of interest in the field of organic chemistry due to its potential applications in synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related halogenated compounds and their synthesis, crystal structures, and chemical properties, which can be informative for understanding the broader context of halogenated organic molecules.

Synthesis Analysis

The synthesis of complex halogenated molecules often involves palladium-catalyzed reactions, as seen in the synthesis of 7-alkynyl norbornanes and cyclobutenyl halides . The use of bromoalkynes in complex molecule synthesis is highlighted, demonstrating the versatility of halogenated intermediates in organic synthesis. Similarly, the synthesis of various benzodiazepine derivatives with bromo and chloro substituents indicates the adaptability of halogenated compounds in forming diverse molecular structures.

Molecular Structure Analysis

Crystallographic studies provide detailed insights into the molecular structures of halogenated compounds. For instance, the crystal structures of 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives show different molecular conformations and assembly modes in the crystal due to proton migration . The boat conformation of the seven-membered benzodiazepine ring is a common feature observed in these structures . The molecular structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue also reveals significant differences in the dihedral angles between the benzene rings .

Chemical Reactions Analysis

The reactivity of halogenated compounds is influenced by the presence of halogen atoms, which can participate in various chemical reactions. For example, the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes demonstrates the regioselective rearrangement facilitated by halogens . The diene products from such reactions can further engage in Diels-Alder and cross-coupling reactions, showcasing the chemical versatility of halogenated compounds.

Physical and Chemical Properties Analysis

Halogenated compounds exhibit unique physical and chemical properties due to the presence of halogen atoms. The crystal and molecular structure of the 1:1 complex of chloral hydrate and 7-bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one reveals chains of molecules linked by hydrogen bonds, indicating the role of halogens in intermolecular interactions . The synthesis and crystal structure of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline and its derivatives further illustrate the impact of halogens on the conformation and intermolecular hydrogen bonding within the crystal structure .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound has been utilized in the synthesis and crystal structure analysis of benzodiazepine derivatives, demonstrating its role in producing compounds with distinct molecular conformations and intermolecular interactions. This synthesis process highlights the compound's utility in generating structurally diverse molecules for further chemical and pharmaceutical exploration (Kravtsov et al., 2012).

Another application involves the compound's use in a tandem cyclocondensation-Knoevenagel–Michael reaction, showcasing its effectiveness as a catalyst in synthesizing pyrazol derivatives. This methodology emphasizes the compound's versatility in facilitating efficient chemical reactions under neutral conditions (Khazaei et al., 2014).

Photoreactive Properties

- The compound has been studied for its guest-dependent organic photochromism in solid state, revealing its potential in developing reversible photoresponsive materials. This application is significant for creating materials that change color under UV light, useful in various optical and electronic devices (Tanaka et al., 2003).

Molecular Geometry and Computational Studies

- Studies have also focused on the compound's role in synthesizing halogenated derivatives and their molecular structure characterization through crystallography, vibrational spectra, and DFT calculations. These investigations provide insights into the compound's molecular geometry, reactivity, and electronic properties, contributing to our understanding of halogenated organic molecules (Morzyk-Ociepa et al., 2018).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, leading to a variety of biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected .

Result of Action

Based on the reported biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, temperature, and more.

Propriétés

IUPAC Name |

7-bromo-4-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAVICMAMOYPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)

![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide](/img/structure/B3034182.png)

![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)